Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions. One common method involves the cyclization of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often include the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve the use of cheaper starting materials and the recovery and reuse of solvents and reagents . For example, the use of 2,3-dichloro-1,4-naphthoquinone as a starting material has been reported to yield high purity and significant cost savings .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate, ammonium persulfate, and dichloromethane . The reaction conditions often involve the use of phase transfer catalysts and environmentally benign solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the decarboxylative coupling of 2-chloro-1,4-naphthoquinone with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid yields 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone .
Scientific Research Applications
Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazoles: These compounds have a similar ring structure and are known for their wide range of biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds are structurally related and have similar pharmacological properties.
Benzodiazepines: These compounds are also heterocyclic and have applications in medicine, particularly as sedatives and anxiolytics.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C24H24ClN3O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
cyclohexyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H24ClN3O2/c1-15-21(23(29)30-18-7-3-2-4-8-18)22(16-11-13-17(25)14-12-16)28-20-10-6-5-9-19(20)27-24(28)26-15/h5-6,9-14,18,22H,2-4,7-8H2,1H3,(H,26,27) |
InChI Key |
WBIJTHWWLNLYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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